molecular formula C10H15N5O5S B6334018 Thioguanosine hydrate CAS No. 345909-25-3

Thioguanosine hydrate

Cat. No.: B6334018
CAS No.: 345909-25-3
M. Wt: 317.32 g/mol
InChI Key: CEMWFPKZUAKCRS-GWTDSMLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioguanosine hydrate is a purine nucleoside analogue characterized by the substitution of a sulfur atom for oxygen in the guanine base of guanosine. This structural modification enhances its biological activity, particularly in targeting enzymes critical to nucleotide metabolism.

Preparation Methods

Thioguanosine hydrate can be synthesized through the thiation of guanine using phosphorus pentasulfide. This reaction involves the substitution of the oxygen atom in guanine with a sulfur atom to form thioguanine, which is then ribosylated to produce thioguanosine . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

Photochemical Reactions

Under UV irradiation (λₘₐₓ = 284 nm), 8-thioguanosine undergoes desulfurization to form guanosine (2 ) as the primary photoproduct via singlet oxygen (¹O₂) mediation . Key data:

  • 88.5% substrate conversion observed under steady-state photolysis .

  • 89% yield of guanosine based on reacted substrate .

  • Reaction proceeds through a carbene intermediate (B ) generated by ¹O₂ attack at the thiocarbonyl group .

Table 1: Photoreaction Parameters

ParameterValue
Wavelength (λₘₐₓ)284 nm
Molar Extinction (εₘₐₓ)18,700 M⁻¹·cm⁻¹
Quantum Yield (Φ)Not reported

Radiolytic Reactions

γ-Radiolysis of 8-thioguanosine in aqueous systems produces guanosine through reductive pathways involving hydrated electrons (eₐq⁻) and hydrogen atoms (H- ) . Critical findings:

  • G-value (radiolytic yield) = 0.12 µmol·J⁻¹ for guanosine formation .

  • 70.6% efficiency of reactive radicals (H- , eₐq⁻) in generating 2 .

  • Competing regeneration of substrate occurs via HO- radicals (G = 0.07 µmol·J⁻¹) .

Table 2: Radiolysis Product Distribution

Reactive SpeciesG-value (µmol·J⁻¹)Effect on 8-TG
H- /H₂O₂0.12Reduction to guanosine
HO-0.07Substrate regeneration

Tautomerization and Hydration Effects

6-Thioguanosine monohydrate adopts a thiol tautomer stabilized by intramolecular hydrogen bonding (O5'H···N3) . Hydration alters reactivity:

  • Water molecules preferentially bind to the guanine moiety over the thiol group .

  • pKa values for 8-thioguanosine: 1.87 (NH₂ protonation) and 7.88 (amide deprotonation) .

Table 3: Structural Comparison

Property6-Thioguanosine MonohydrateGuanosine
Dominant tautomerThiolEnol
Key H-bondO5'H···N3O6H···N7
Hydration site affinitySugar OH > thiol groupSugar OH > O6

Metal Ion Interactions

Hydrated group IIa/IIb metal cations (e.g., Mg²⁺, Zn²⁺) induce structural perturbations:

  • Nonplanar base pairing observed with Cd²⁺/Hg²⁺ due to strong thiogroup coordination .

  • Polarization stabilization enhances base pairing by 7–11 kcal/mol .

Mechanistic Pathways

  • Photodesulfurization : ¹O₂ oxidizes thiocarbonyl to carbonyl, releasing sulfur oxides .

  • Radiolytic reduction : eₐq⁻/H- transfer electrons to thiocarbonyl, cleaving C=S bond .

  • Tautomeric equilibria : Thione ↔ thiol shifts modulate nucleophilic reactivity .

This synthesis demonstrates that thioguanosine hydrate’s reactivity centers on thiocarbonyl redox transformations, with hydration state and tautomerism critically influencing reaction outcomes.

Scientific Research Applications

Cancer Treatment

Thioguanosine hydrate is utilized in the treatment of various cancers, particularly hematological malignancies. The compound acts as a prodrug, converting to active metabolites that inhibit DNA synthesis and induce apoptosis in cancer cells.

  • Mechanism of Action : Thioguanosine and its metabolites interfere with nucleotide metabolism, leading to the incorporation of thioguanine into DNA and RNA. This incorporation disrupts normal cellular functions and promotes cell death in rapidly dividing cancer cells .

Autoimmune Disorders

The compound is also effective in managing autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). By modulating the immune response, this compound helps reduce inflammation and maintain remission in patients resistant to conventional therapies.

  • Resistance Mechanisms : Recent studies have highlighted that some patients exhibit resistance to thiopurines due to decreased activity of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). New prodrugs of 6-thioguanosine monophosphate (6sGMP) have been developed to bypass this resistance by enhancing cellular uptake and conversion to active forms .

Antiviral Properties

Recent research has uncovered the antiviral potential of this compound against enveloped viruses such as influenza A. The compound activates the unfolded protein response (UPR), which inhibits viral glycoprotein accumulation and replication.

  • Research Findings : Studies demonstrated that thioguanosine and its analogs could selectively disrupt viral protein processing without affecting host cell viability, suggesting a novel host-targeted antiviral mechanism .

Prodrug Strategies

To enhance the bioavailability and efficacy of this compound, researchers are developing prodrugs that can more effectively penetrate cell membranes. These prodrugs are designed to release 6-thioguanosine upon cellular uptake, thereby improving therapeutic outcomes.

  • Synthetic Innovations : Various synthetic routes have been established for creating 6sGMP prodrugs that show enhanced antiproliferative effects in resistant cell lines compared to traditional thiopurines .

Quantification Methods

Accurate measurement of thiopurines in biological samples is crucial for monitoring therapeutic levels and preventing toxicity. Advanced techniques such as LC-MS/MS have been developed for quantifying thioguanine nucleotides in red blood cells, facilitating better management of patient therapy .

Case Studies

StudyFocusFindings
Antiviral EffectsDemonstrated that thioguanosine activates UPR, inhibiting influenza A virus replication.
Resistance MechanismsDeveloped 6sGMP prodrugs that effectively overcome resistance in cancer cells.
Cancer TreatmentIdentified thioguanosine as a candidate for pancreatic ductal adenocarcinoma therapy with low TPMT levels.

Mechanism of Action

Thioguanosine hydrate exerts its effects by competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase. It is converted into 6-thioguanilyic acid, which inhibits purine biosynthesis by pseudofeedback inhibition of the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase. This inhibition disrupts the synthesis of guanine nucleotides, leading to cytotoxicity in rapidly dividing cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioguanosine hydrate belongs to the broader class of nucleoside analogues, which include therapeutic agents with diverse mechanisms and applications. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Mechanism of Action Primary Applications Selectivity Key Research Findings
This compound Inhibits HPRT; blocks purine incorporation into DNA/RNA Antibacterial (M. pneumoniae), Acute leukemia Higher selectivity for bacterial HPRT 10-fold greater inhibition of M. pneumoniae HPRT vs. human isoform ; potential glioma therapy
6-Mercaptopurine (6MP) Metabolized to thioguanine nucleotides, incorporated into DNA, inhibiting purine synthesis Leukemia maintenance Targets rapidly dividing cells Requires metabolic activation; associated with hepatotoxicity
6-Thioguanine Direct incorporation into DNA, causing strand breaks Acute leukemia, Gliomas Preferential uptake in cancer cells Effective in recurrent glioma combination therapy (with procarbazine, lomustine)
Zidovudine Inhibits viral reverse transcriptase; incorporates into DNA HIV, Breast cancer Targets viral/cancer cell enzymes Inhibits breast cancer cell proliferation via DNA chain termination

Structural and Functional Differences:

Thioguanosine vs. 6-Mercaptopurine (6MP): Structural: Thioguanosine retains the ribose moiety, whereas 6MP lacks the sugar group, requiring intracellular conversion to active thioguanine nucleotides. Mechanistic: Thioguanosine directly inhibits HPRT, while 6MP disrupts de novo purine synthesis. Selectivity: Thioguanosine's bacterial HPRT selectivity reduces host toxicity, whereas 6MP's broader action increases side effects like myelosuppression .

Thioguanosine vs. 6-Thioguanine: Both compounds incorporate into nucleic acids, but 6-thioguanine is administered as a prodrug (azathioprine) and requires enzymatic activation. Thioguanosine’s pre-formed structure may offer faster action in specific contexts .

Thioguanosine vs. Zidovudine: Zidovudine, a thymidine analogue, primarily targets viral reverse transcriptase but shows off-target effects in cancer. Thioguanosine’s activity is confined to purine metabolism pathways, offering narrower but more specific therapeutic applications .

Biological Activity

Thioguanosine hydrate, a thiopurine compound, has gained attention in recent years for its biological activity, particularly in the context of cancer therapy and antiviral responses. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Thioguanosine is a nucleoside analog that plays a significant role in the treatment of various malignancies, particularly leukemia. It is often used in conjunction with other thiopurines such as 6-thioguanine (6-TG) and 6-mercaptopurine. The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism and induce cellular stress responses.

1. Anticancer Activity

This compound exhibits potent anticancer properties through several mechanisms:

  • Incorporation into DNA : Thioguanosine triphosphate (TGT) can be incorporated into DNA during replication, leading to mispairing and subsequent apoptosis in rapidly dividing cells .
  • Inhibition of DNA Methylation : It has been shown to act as a demethylating agent, affecting cytosine methylation at CpG dinucleotide sites, which can reactivate epigenetically silenced genes in cancer cells .

2. Induction of Unfolded Protein Response (UPR)

Recent studies have indicated that this compound can activate the UPR, an essential cellular stress response mechanism. This activation leads to:

  • Inhibition of Viral Replication : In the context of influenza A virus (IAV), thioguanosine and its derivatives have been shown to block viral glycoprotein accumulation, thereby inhibiting viral replication without significantly affecting host protein synthesis .
  • Selective Disruption of Protein Synthesis : Thioguanosine triggers the formation of stress granules in infected cells, which correlates with reduced viral protein levels .

Case Study 1: Anticancer Efficacy

A study demonstrated that thioguanosine significantly suppressed the proliferation of HCT-116 colon cancer cells in vitro. The compound induced oxidative stress and activated autophagy pathways through the PI3K/AKT/mTOR signaling pathway, indicating its potential as a lead compound for drug discovery .

Case Study 2: Viral Inhibition

In another study focused on IAV-infected cells, both 6-thioguanine and thioguanosine were found to activate UPR pathways that led to impaired viral glycoprotein synthesis. This mechanism suggests a novel antiviral approach using thiopurines, highlighting their potential beyond traditional cancer therapies .

Data Tables

MechanismEffectReference
DNA IncorporationInduces apoptosis in cancer cells
DNA DemethylationReactivates silenced genes
UPR ActivationBlocks IAV replication

Toxicity and Side Effects

While this compound shows promising biological activity, its clinical use is often limited by toxicity:

  • Myelosuppression : A common side effect associated with thiopurines, including thioguanosine, is dose-related myelosuppression, which can lead to increased infection risk and bleeding complications .
  • Hyperuricemia : This condition may occur due to tumor lysis syndrome during chemotherapy for highly proliferative tumors .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for thioguanosine hydrate, and what critical steps ensure optimal yield and purity?

Methodological Answer: this compound synthesis typically begins with protecting group strategies (e.g., N2-isobutyryl protection of guanosine derivatives) to prevent side reactions. For example, starting from 2′-O-methyl-N2-isobutyrylguanosine, thioguanosine derivatives can be synthesized via sulfur substitution at the 3′-position, followed by deprotection and hydration. Key steps include rigorous purification via column chromatography and characterization using NMR and mass spectrometry to confirm structural integrity . Yield optimization requires precise stoichiometric control and anhydrous reaction conditions.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: High-resolution 1H^1H- and 13C^13C-NMR are essential for confirming the substitution pattern and hydrate formation. Mass spectrometry (e.g., ESI-MS) verifies molecular weight, while HPLC with UV detection ensures purity. For hydrate-specific analysis, dynamic vapor sorption (DVS) can assess water content stability under varying humidity. Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers assess the stability of this compound in aqueous solutions under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 4–9) at 25°C, 37°C, and 4°C. Monitor degradation via HPLC at regular intervals. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Hydrate stability is highly pH-dependent; for instance, acidic conditions may promote glycosidic bond hydrolysis, necessitating buffering agents like citrate in storage formulations .

Advanced Research Questions

Q. How can contradictory biochemical activity data for this compound analogs be resolved?

Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., ionic strength, co-solvents). To resolve these:

  • Standardize experimental parameters (e.g., buffer composition, enzyme concentrations).
  • Perform dose-response curves across multiple replicates.
  • Use orthogonal assays (e.g., fluorescence quenching vs. radioactive labeling) to cross-validate activity.
  • Analyze hydration state impacts via controlled humidity chambers, as hydrate morphology can alter solubility and binding kinetics .

Q. What experimental strategies ensure efficient incorporation of this compound into RNA strands without disrupting secondary structures?

Methodological Answer: Solid-phase synthesis using phosphoramidite chemistry is optimal. Key considerations:

  • Use tert-butyldimethylsilyl (TBDMS) protection for the 2′-hydroxyl to prevent side reactions.
  • Optimize coupling efficiency with activators like 5-ethylthio-1H-tetrazole (ETT).
  • Validate RNA integrity via thermal denaturation assays and CD spectroscopy to confirm preserved secondary structures. Post-synthesis, assess functional impact using ribozyme cleavage assays .

Q. How does hydrate morphology influence the solubility and reactivity of thioguanosine in enzymatic assays?

Methodological Answer: Hydrate morphology (e.g., crystalline vs. amorphous) affects dissolution rates and bioavailability. Characterize morphology via PXRD and DSC. For enzymatic studies:

  • Pre-equilibrate this compound in assay buffers to ensure consistent hydration states.
  • Compare activity in anhydrous (DMSO-based) vs. hydrated systems.
  • Use molecular dynamics simulations to model water interactions at the active site, which may explain reactivity differences .

Q. What methodologies are recommended to investigate hydrogen-bonding interactions involving this compound in catalytic RNA systems?

Methodological Answer: Employ thioguanosine analogs (e.g., 3′-thio vs. 3′-deoxy derivatives) to probe hydrogen-bonding roles. Use:

  • Kinetic isotope effects (KIEs) to identify rate-limiting steps influenced by hydrogen bonds.
  • X-ray crystallography or cryo-EM to resolve atomic-level interactions.
  • Free energy perturbation (FEP) calculations to quantify bond strength variations. For example, 2′-O-methyl-3′-thioguanosine studies revealed that the 2′-OH group’s hydrogen bond is critical for ribozyme catalysis, distinct from other hydroxyls .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers design controls to distinguish this compound-specific effects from nonspecific solvent or impurity artifacts?

Methodological Answer: Include three control sets:

  • Solvent controls : Use the same buffer/DMSO concentration without the compound.
  • Impurity controls : Test synthesis byproducts (e.g., des-thio analogs) isolated via preparative HPLC.
  • Hydration controls : Compare anhydrous thioguanosine with its hydrate form. Statistical analysis (ANOVA with post-hoc tests) can isolate compound-specific effects .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?

Methodological Answer:

  • Fit data to sigmoidal dose-response curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • Use nonlinear mixed-effects modeling to account for inter-experiment variability.
  • Apply false discovery rate (FDR) corrections for high-throughput screens. Report confidence intervals to highlight precision limitations .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S.H2O/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);1H2/t3-,5-,6-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMWFPKZUAKCRS-GWTDSMLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.